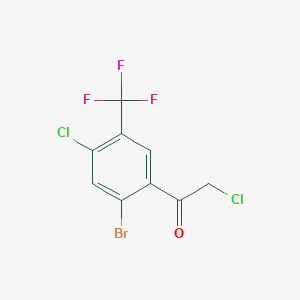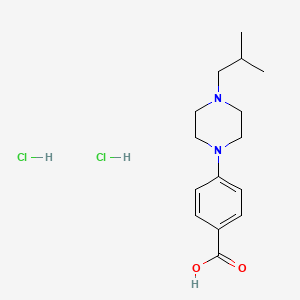
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with an isobutyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Substitution with Isobutyl Group: The piperazine ring is then substituted with an isobutyl group using isobutyl bromide in the presence of a base such as potassium carbonate.
Attachment to Benzoic Acid: The substituted piperazine is then reacted with 4-chlorobenzoic acid under reflux conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate receptor activity, leading to potential therapeutic effects. The benzoic acid moiety may also contribute to the compound’s ability to inhibit certain enzymes, further influencing its biological activity.
類似化合物との比較
- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Ethylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Phenylpiperazin-1-yl)benzoic acid dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (isobutyl vs. methyl, ethyl, or phenyl).
- Unique Properties: The isobutyl group in 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain targets.
- Applications: While all these compounds have similar applications in research and industry, the specific substituent can influence their efficacy and suitability for particular uses.
特性
分子式 |
C15H24Cl2N2O2 |
|---|---|
分子量 |
335.3 g/mol |
IUPAC名 |
4-[4-(2-methylpropyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(4-6-14)15(18)19;;/h3-6,12H,7-11H2,1-2H3,(H,18,19);2*1H |
InChIキー |
BTWSTDIMQQYVHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
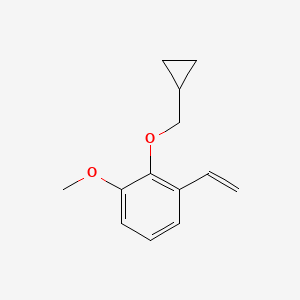
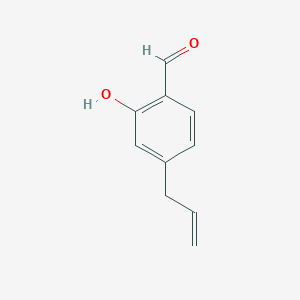
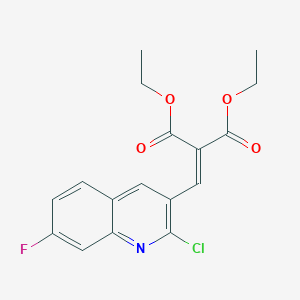
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)

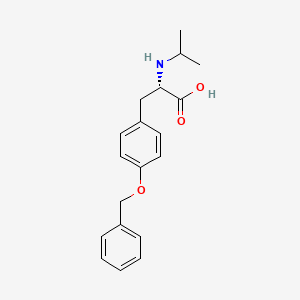

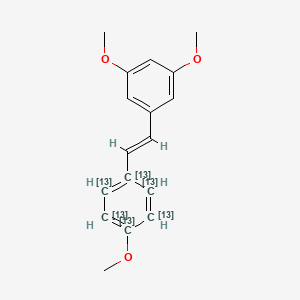
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
